5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Description
5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 3-thienyl group at position 2. The 1,2,4-thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C6H3ClN2S2 |
|---|---|
Molecular Weight |
202.7 g/mol |
IUPAC Name |
5-chloro-3-thiophen-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H |
InChI Key |
HKBFGGLUNUHASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NSC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Thiadiazole Derivatives
Substituent Effects on Reactivity and Bioactivity
Table 1: Structural and Functional Comparison of Selected 1,2,4-Thiadiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : Chlorine at C5 increases electrophilicity, facilitating nucleophilic substitution reactions. Iodo-substituted derivatives (e.g., 3,5-diiodo-TDZ) enable cross-coupling reactions for drug diversification .
- For example, phenyl-substituted TDZs show antimicrobial activity , while thienyl analogs may offer similar advantages.
- Bioactivity : Derivatives with heteroaromatic substituents (e.g., indole) exhibit antimicrobial properties, though potency varies .
Preparation Methods
Cyclocondensation of Thioamides with Chlorinating Agents
A foundational approach to 1,2,4-thiadiazole derivatives involves the cyclocondensation of thioamides with chlorinating agents. For 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole, this method typically employs 3-thienylthioamide derivatives treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution at the sulfur atom, followed by ring closure (Fig. 1) .
Reaction Conditions :
-
Temperature : 80–100°C under reflux
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran
-
Yield : 45–60% after purification by column chromatography
Challenges include the formation of regioisomers due to competing chlorination at the thienyl group. Optimization studies indicate that using a 2:1 molar ratio of PCl₅ to thioamide minimizes side reactions .
Sulfur Monochloride-Mediated Synthesis
Adapted from methods for analogous thiadiazoles, this protocol utilizes sulfur monochloride (S₂Cl₂) as both a sulfur donor and chlorinating agent. The process involves reacting 3-thienylcarboximidamide derivatives with S₂Cl₂ in dimethylformamide (DMF) at controlled temperatures .
Procedure :
-
Step 1 : Dissolve 3-thienylcarboximidamide hydrochloride (1.0 equiv) in DMF at 15–20°C.
-
Step 2 : Add S₂Cl₂ (2.5–3.0 equiv) dropwise to maintain temperature below 25°C.
-
Step 3 : Stir for 2–4 hours, then quench with ice water.
-
Step 4 : Extract with methylene chloride and distill under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (GC-MS) | >95% |
| Byproducts | 3,4-Dichloro analogs |
This method’s scalability is limited by the exothermic nature of S₂Cl₂ reactions, necessitating precise temperature control .
Trichloromethanesulfenyl Chloride Reactions
A high-yield continuous process derived from fungicide synthesis involves trichloromethanesulfenyl chloride (Cl₃CSCl) and 3-thienylacetamidine. The reaction occurs in a tubular reactor at 20–50°C, with pH maintained at 7–9.5 using aqueous sodium hydroxide .
Mechanism :
-
Electrophilic Attack : Cl₃CSCl reacts with the amidine’s nitrogen, forming a sulfenamide intermediate.
-
Cyclization : Intramolecular nucleophilic displacement yields the thiadiazole ring.
-
Chlorination : Excess Cl₃CSCl introduces the 5-chloro substituent.
Advantages :
-
Yield : 78–85%
-
Throughput : Suitable for industrial-scale production
-
Byproduct Mitigation : Continuous removal of HCl minimizes decomposition .
Ring-Closure Reactions of Precursor Heterocycles
s-Triazolo[3,4-b]-1,3,4-thiadiazoles serve as precursors for functionalized thiadiazoles. Refluxing 4-amino-5-mercapto-3-(3-thienyl)-s-triazole with aryl isothiocyanates in dry acetone induces ring expansion, forming this compound after chlorination .
Optimization Insights :
-
Catalyst : Triethylamine (10 mol%) accelerates isothiocyanate activation.
-
Solvent Effects : Acetone outperforms DMF in reducing polymerization side reactions.
-
Yield : 55–65% with >90% regioselectivity.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature Range (°C) | Scalability | Key Challenge |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | 80–100 | Moderate | Regioisomer formation |
| Sulfur Monochloride | 68–72 | 15–25 | Low | Exothermic reaction control |
| Trichloromethanesulfenyl | 78–85 | 20–50 | High | pH management |
| Ring-Closure | 55–65 | 60–80 | Moderate | Precursor synthesis complexity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
